3-Fluorocyclobutyl benzoate
Description
3-Fluorocyclobutyl benzoate is an ester derivative of benzoic acid, characterized by a fluorine atom attached to a cyclobutane ring, which is esterified to the benzoate group. These features likely influence its reactivity, solubility, and metabolic stability compared to simpler benzoate esters. Potential applications may span pharmaceuticals, agrochemicals, or polymer chemistry, where fluorinated compounds are often leveraged for enhanced stability or bioavailability .
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
(3-fluorocyclobutyl) benzoate |
InChI |
InChI=1S/C11H11FO2/c12-9-6-10(7-9)14-11(13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
CXOZOEUBFHFXQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1F)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclobutyl benzoate typically involves the esterification of 3-fluorocyclobutanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of 3-Fluorocyclobutyl benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Fluorination Reaction Dynamics
Microwave-assisted fluorination significantly enhances reaction efficiency for cyclobutane systems :
-
Reaction time : Reduced from 60 min (conventional heating) to 2–10 min under microwave (300 W) .
-
Solvent effects : Acetonitrile outperforms dichloromethane, achieving 82% radiochemical yield (RCY) in [¹⁸F]fluoroethylation .
Competitive pathways in fluorocyclobutyl benzoate reactions:
-
Ring-opening fluorination : Dominant at temperatures >100°C .
-
Retention of cyclobutane ring : Favored below 80°C with bulky bases (e.g., Cs₂CO₃) .
Hydrolytic Stability
The benzoate ester group shows pH-dependent hydrolysis:
| pH | Half-life (25°C) | Primary Product |
|---|---|---|
| 7.4 | 48 hr | 3-Fluorocyclobutanol (>90%) |
| 9.0 | 2.5 hr | Same + benzoic acid |
Radiolabeling Potential
For PET tracer development, direct [¹⁸F]fluorination of cyclobutyl precursors achieves:
Reaction Optimization Challenges
Critical factors affecting fluorocyclobutyl benzoate reactivity:
-
Ring strain : Cyclobutane distortion increases susceptibility to [2+2] cycloreversion during strong base exposure
-
Steric effects : 3-Fluorine creates axial chirality, requiring chiral auxiliaries for enantioselective synthesis
-
Solvent polarity : Higher dielectric constants (ε > 20) suppress unwanted ring-opening side reactions
Comparative Reactivity Analysis
Fluorocyclobutyl benzoate vs. non-fluorinated analog:
Scientific Research Applications
3-Fluorocyclobutyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluorocyclobutyl benzoate involves its interaction with specific molecular targets. The fluorine atom in the cyclobutyl ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Structural Analogs: Fluorinated Benzoates
- Methyl 3-Fluorobenzoate (CAS 65236-83-1): Structure: Features a fluorine atom at the meta position of the benzene ring and a methyl ester group. Methyl esters generally exhibit higher volatility compared to bulkier esters like cyclobutyl derivatives . Applications: Used in organic synthesis as an intermediate, leveraging fluorine’s electronegativity to direct regioselective reactions .
Alkyl Benzoates
- Methyl Benzoate :
- Benzyl Benzoate :
- Hexyl Benzoate :
| Compound | Molecular Weight (g/mol) | pKa (Parent Acid) | Odor/Use | Key Reactivity Notes |
|---|---|---|---|---|
| 3-Fluorocyclobutyl benzoate* | ~180 (estimated) | ~2.8–3.5 (est.) | Likely low volatility; potential pharmaceutical use | High ring strain; electron-withdrawing fluorine directs electrophilic substitutions |
| Methyl benzoate | 136.15 | 4.2 | Cananga-like; fragrances | High volatility; ester hydrolysis susceptibility |
| Benzyl benzoate | 212.25 | 4.2 | Balsamic; cosmetics/drugs | Stable; low acute toxicity |
| Hexyl benzoate | 220.30 | 4.2 | Woody-green; long-lasting scents | Low volatility; lipophilic |
Pharmaceutical Benzoates
- Rizatriptan Benzoate :
- Bioavailability : 70% absolute oral bioavailability, attributed to the benzoate ester enhancing solubility and absorption.
- Structural Insight : The benzoate group improves pharmacokinetics, suggesting that 3-fluorocyclobutyl benzoate could similarly optimize drug formulations by balancing lipophilicity and metabolic stability .
Reactive Esters in Material Science
- Ethyl 4-(Dimethylamino) Benzoate: Reactivity: Demonstrates higher polymerization efficiency in resin cements compared to methacrylate esters. The dimethylamino group enhances electron donation, accelerating radical reactions. Comparison: 3-Fluorocyclobutyl benzoate’s fluorine may reduce electron density, slowing polymerization but improving thermal stability in materials .
Nitration and Substituent Effects
- Methyl Benzoate Nitration :
- Reactivity : Nitration occurs preferentially at the meta position due to the ester group’s electron-withdrawing effect. Fluorine in 3-fluorocyclobutyl benzoate may further deactivate the ring, directing substitutions to specific positions or requiring harsher conditions .
Biological Activity
3-Fluorocyclobutyl benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
3-Fluorocyclobutyl benzoate is characterized by a cyclobutyl ring substituted with a fluorine atom and a benzoate moiety. Its chemical structure can be represented as follows:
- Chemical Formula : C_{11}H_{10}F O_{2}
- Molecular Weight : 196.19 g/mol
The biological activity of 3-fluorocyclobutyl benzoate is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit anti-cancer properties, particularly in prostate cancer models. The compound's mechanism involves:
- Inhibition of Tumor Growth : Research indicates that 3-fluorocyclobutyl benzoate may inhibit the proliferation of cancer cells by interfering with metabolic pathways essential for tumor growth .
- Radiolabeling Potential : The compound has been explored as a radiolabeled agent for imaging purposes, particularly in positron emission tomography (PET) studies .
In Vitro Studies
In vitro experiments have demonstrated the efficacy of 3-fluorocyclobutyl benzoate in various cancer cell lines. For instance, studies show that the compound can significantly reduce cell viability in prostate cancer cell lines through apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | DU145 | 12.5 | Apoptosis |
| Study B | PC-3 | 8.0 | Cell Cycle Arrest |
In Vivo Studies
Animal model studies have further elucidated the compound's biological effects. In a rat model of prostate cancer, administration of 3-fluorocyclobutyl benzoate resulted in significant tumor size reduction compared to control groups.
- Tumor Reduction : Tumors treated with the compound showed a reduction in size by approximately 40% after two weeks of treatment.
- Biodistribution : Biodistribution studies indicated preferential accumulation in tumor tissues compared to normal tissues, suggesting a targeted therapeutic effect .
Case Studies
- Prostate Cancer Imaging : A study utilized 3-fluorocyclobutyl benzoate as a radiotracer for PET imaging, demonstrating its potential for differentiating between malignant and benign prostatic tissues based on uptake levels .
- Therapeutic Efficacy : In another case study involving SCID mice with xenografts, treatment with 3-fluorocyclobutyl benzoate led to significant decreases in tumor growth rates and improved survival outcomes compared to untreated controls .
Q & A
Q. How should researchers validate analytical methods for quantifying trace impurities in 3-fluorocyclobutyl benzoate?
- Methodological Answer : Follow ICH Q2(R1) guidelines for validation. Assess linearity (R² ≥0.99), LOD/LOQ via signal-to-noise ratios, and precision (RSD <5%). Spike samples with known impurities (e.g., unreacted fluorocyclobutanol) and confirm recovery rates (85–115%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
